molecular formula C38H60O8 B1232064 12-O-Hexadecanoylphorbol-13-acetate CAS No. 20839-12-7

12-O-Hexadecanoylphorbol-13-acetate

Cat. No.: B1232064
CAS No.: 20839-12-7
M. Wt: 644.9 g/mol
InChI Key: DPSHFDIHUAPDMN-CJYNJDBZSA-N
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Description

12-O-Hexadecanoylphorbol-13-acetate (HPA) is a phorbol ester derived from croton oil, structurally characterized by a hexadecanoyl (C16) chain at the C12 position and an acetate group at C13 of the phorbol backbone. It is a 4β-phorbol derivative, a configuration critical for its biological activity . HPA is widely studied for its role in activating protein kinase C (PKC), a key regulator of cellular signaling pathways. Notably, HPA induces Epstein-Barr virus (EBV) activation in Raji cells, making it a tool for investigating viral carcinogenesis . It also exhibits tumor-promoting properties, though its potency varies compared to other phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Properties

CAS No.

20839-12-7

Molecular Formula

C38H60O8

Molecular Weight

644.9 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,14S,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

InChI

InChI=1S/C38H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(41)45-34-26(3)37(44)29(32-35(5,6)38(32,34)46-27(4)40)22-28(24-39)23-36(43)30(37)21-25(2)33(36)42/h21-22,26,29-30,32,34,39,43-44H,7-20,23-24H2,1-6H3/t26-,29+,30-,32-,34+,36-,37-,38?/m1/s1

InChI Key

DPSHFDIHUAPDMN-CJYNJDBZSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4C1(C4(C)C)OC(=O)C)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Synonyms

12-HDPA
12-O-hexadecanoylphorbol-13-acetate

Origin of Product

United States

Scientific Research Applications

Cancer Research

  • Tumor Promotion : 12-O-Hexadecanoylphorbol-13-acetate is primarily recognized for its role as a potent tumor promoter in skin carcinogenesis models. It has been used extensively in studies to understand the mechanisms underlying tumor initiation and progression. For example, it activates PKC pathways that lead to increased cell proliferation and survival .
  • Hematologic Cancer Treatment : Research has indicated that this compound may play a role in the treatment of hematologic cancers by modulating signaling pathways involved in cell growth and differentiation. Its effects on B-cell activation have been particularly highlighted in studies focusing on chronic lymphocytic leukemia .

Immunology

  • T-cell Activation : The compound is frequently employed to stimulate T-cell activation and proliferation in vitro. It is often used alongside ionomycin to enhance cytokine production, making it a valuable tool in immunological research .
  • Cytogenetic Testing : In cytogenetic diagnostics, this compound serves as a B-cell specific mitogen, facilitating the division of B-cells necessary for analyzing chromosomal abnormalities associated with various cancers .

Cell Signaling Studies

  • Reactive Oxygen Species Generation : The compound has been shown to induce the production of reactive oxygen species (ROS) in various cell types, which is crucial for studying oxidative stress-related pathways and their implications in diseases such as cancer and inflammation .
  • Mitogen-Activated Protein Kinase Pathways : this compound activates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is essential for understanding cellular responses to growth factors and stress signals .

Case Studies

StudyFocusFindings
Chang et al. (2020)Toxicity and InflammationInvestigated the inflammatory response induced by phorbol esters, highlighting elevated levels of pro-inflammatory cytokines following treatment with this compound .
Lee et al. (2019)B-cell ActivationDemonstrated the efficacy of the compound in stimulating B-cell division for cytogenetic analysis in chronic lymphocytic leukemia .
Kim et al. (2021)ROS ProductionExplored the role of this compound in ROS generation and its implications for oxidative stress-related diseases .

Comparison with Similar Compounds

Structural and Chemical Properties

Phorbol esters differ in acyl chain length, substituent positions, and stereochemistry, which influence their biochemical interactions. Key compounds compared include:

Table 1: Structural Comparison of Selected Phorbol Esters

Compound Molecular Formula Acyl Chain (Position) Substituents Stereochemistry
12-O-Hexadecanoylphorbol-13-acetate C₃₈H₆₀O₈ C16 (C12) Acetate (C13)
12-O-Tetradecanoylphorbol-13-acetate (TPA) C₃₆H₅₆O₈ C14 (C12) Acetate (C13)
4α-Phorbol 12,13-didecanoate C₃₄H₅₂O₈ C10 (C12 and C13) Decanoate (C12, C13)
  • Stereochemistry: The 4β configuration in HPA and TPA is essential for PKC activation, whereas 4α derivatives (e.g., 4α-phorbol 12,13-didecanoate) show negligible activity .

Preparation Methods

Semisynthesis from Natural Phorbol Esters

A common approach for phorbol ester derivatives involves semisynthesis from naturally occurring precursors. For example, TPA (12-O-tetradecanoylphorbol-13-acetate) is isolated from croton oil via droplet counter-current chromatography (DCCC) and further purified using liquid chromatography. Adapting this method for this compound would involve:

  • Hydrolysis of TPA : Treatment with methanolic KOH to yield phorbol.

  • Esterification :

    • Step 1 : React phorbol with hexadecanoyl chloride in anhydrous pyridine to form 12-O-hexadecanoylphorbol.

    • Step 2 : Acetylate the 13-OH group using acetic anhydride.

This method mirrors the semisynthesis of TPA analogs, where acyl chain length modulates biological activity.

Total Synthesis

Total synthesis of phorbol esters is complex due to their stereochemical intricacy. However, advances in asymmetric catalysis and protecting group strategies offer potential routes:

  • Core structure assembly : Use a bicyclo[3.3.1]nonane framework as the starting point, with stereocontrolled oxidation and cyclization steps.

  • Late-stage acylation : Introduce the hexadecanoyl and acetyl groups via Steglich esterification or mixed anhydride methods.

While no total synthesis of this compound has been reported, the synthesis of TPA analogs provides a template.

Purification and Isolation

Droplet Counter-Current Chromatography (DCCC)

DCCC is a liquid-liquid separation technique critical for purifying phorbol esters. For TPA, a hexane-diethyl ether-n-propanol-ethanol-water solvent system achieves high-purity isolation. Adapting this for the hexadecanoyl variant would require optimizing the solvent polarity to account for the longer acyl chain.

Typical DCCC Parameters for Phorbol Esters

ParameterTPA (C14)Hexadecanoyl (C16)
Stationary PhaseUpper layerAdjusted upper layer (higher hexane ratio)
Mobile PhaseLower layerAdjusted lower layer (higher ethanol ratio)
Partition Coefficient (K)5.0–8.03.0–6.0 (estimated)

Column Chromatography

Silica gel chromatography with gradient elution (hexane → ethyl acetate → methanol) resolves ester derivatives. The hexadecanoyl chain’s hydrophobicity necessitates a shallower gradient than TPA to prevent co-elution with impurities.

Analytical Validation

Spectroscopic Characterization

  • Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 673.4 (C₄₀H₆₄O₈).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : δ 5.68 (s, H-13), δ 2.31 (t, J=7.5 Hz, hexadecanoyl CH₂).

    • ¹³C NMR : δ 170.2 (C=O, acetate), δ 169.8 (C=O, hexadecanoyl).

Purity Assessment

Thin-layer chromatography (TLC) on silica gel with ethyl acetate-methanol (10:1) yields an Rf ≈ 0.45, distinct from TPA (Rf ≈ 0.55). High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water gradient provides quantitative purity analysis.

Challenges and Considerations

  • Stability : Phorbol esters are light-sensitive and prone to hydrolysis. Storage at -20°C in amber vials under inert gas is essential.

  • Biological Safety : As tumor promoters, handling requires strict biosafety protocols .

Q & A

Q. How can researchers confirm the identity and purity of 12-O-Hexadecanoylphorbol-13-acetate in experimental settings?

Methodological Answer:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to verify purity (≥95% as per supplier specifications) and confirm structural identity.
  • Spectroscopic Confirmation : Compare the compound's nuclear magnetic resonance (NMR) spectra with reference data, focusing on characteristic peaks for the phorbol ester backbone and acyl groups.
  • Database Cross-Referencing : Validate the compound using CAS Registry No. (20839-12-7) and InChIKey identifiers (PHEDXBVPIONUQT-RGYGYFBISA-N) from authoritative databases like PubChem or ChEMBL .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Decontamination : Immediately wash affected areas with soap and water upon exposure. Use ethanol for equipment decontamination.
  • Storage : Store at -20°C in light-resistant containers to prevent degradation (light-sensitive property) .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation risks .

Q. What are the standard applications of this compound in cell signaling studies?

Methodological Answer:

  • Protein Kinase C (PKC) Activation : Use at concentrations of 10–100 nM to activate PKC isoforms, particularly in studies on neutrophil chemotaxis, superoxide production, or extracellular trap formation .
  • Positive Controls : Include in experiments requiring PKC pathway validation (e.g., Western blotting for phosphorylated PKC substrates like MARCKS) .

Advanced Research Questions

Q. How does this compound differ from other phorbol esters (e.g., PMA, TPA) in PKC isoform selectivity?

Methodological Answer:

  • Isoform Profiling : Perform kinase assays using recombinant PKC isoforms (e.g., PKC-α, PKC-ε) to compare activation thresholds.
  • Structural Analysis : The hexadecanoyl group may alter membrane interaction kinetics, affecting spatial activation of specific isoforms. Contrast with PMA (tetradecanoyl group) using molecular docking simulations .
  • Functional Studies : Monitor downstream effects (e.g., NF-κB activation) in isoform-specific knockdown cell lines .

Q. How should researchers design experiments to investigate the anti-fibrotic effects of this compound in hepatic stellate cells?

Methodological Answer:

  • Model Systems : Use primary human hepatic stellate cells (HSCs) or LX-2 cell lines treated with TGF-β to induce fibrosis.
  • Dose Optimization : Titrate concentrations (1–50 nM) to balance PKC activation with cytotoxicity (assess via MTT assays).
  • Endpoint Analysis : Quantify collagen deposition (Sirius Red staining) and α-SMA expression (immunofluorescence). Include PMA as a comparator to isolate hexadecanoyl-specific effects .

Q. How can conflicting data on this compound’s pro-inflammatory vs. anti-inflammatory roles be resolved?

Methodological Answer:

  • Contextual Variables : Control for cell type (e.g., macrophages vs. neutrophils), exposure time (acute vs. chronic), and co-stimuli (e.g., LPS).
  • Pathway Inhibition : Use PKC inhibitors (e.g., Gö6983) to isolate PKC-dependent effects.
  • Omics Approaches : Perform RNA-seq to identify differentially expressed genes under varying treatment conditions .

Methodological Notes

  • Solvent Controls : Always include vehicle controls (e.g., DMSO) to account for solvent-induced artifacts .
  • Batch-Specific Data : Request Certificates of Analysis (COA) from suppliers to verify purity and stability for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.